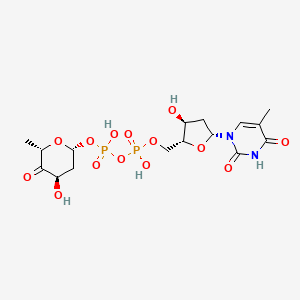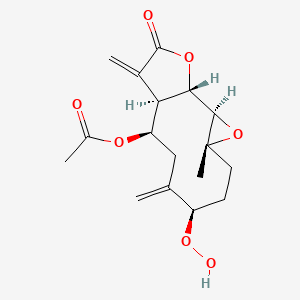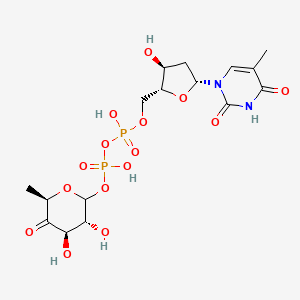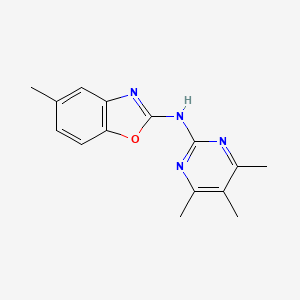
Bergenin monohydrate
Overview
Description
bergenin , is a natural compound found in certain plants. It belongs to the class of trihydroxybenzoic acid glycosides and serves as the C-glycoside of 4-O-methyl gallic acid . In traditional Ayurvedic medicine, it is commonly referred to as Paashaanbhed .
Preparation Methods
Natural Sources:
Bergenia Plants: The leaves of bergenia plants () contain bergenin in the highest concentrations.
Corylopsis spicata Bark: Bark from the corylopsis spicata plant also contains bergenin.
Fluggea virosa and Sacoglottis uchi: These species also harbor bergenin.
Industrial Production: The industrial synthesis of bergenin involves extraction from the plant material. Here are the steps:
Extraction: Isolate bergenin from the plant source using suitable solvents (e.g., methanol).
Purification: Purify the extracted compound to obtain bergenin monohydrate as white, loose needle-shaped crystals or crystalline powder.
Characterization: Confirm its identity through melting point determination (usually around 237-240°C) and other analytical methods.
Chemical Reactions Analysis
Bergenin undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may occur, leading to different products.
Substitution: Substituent groups can be modified.
Common Reagents: Reagents like iron(III) chloride and hydroxylamine hydrochloride are used in specific tests for bergenin.
Major Products: The products formed depend on the reaction conditions and the specific functional groups involved.
Scientific Research Applications
Bergenin has diverse applications:
Anti-Inflammatory: It is used in the treatment of chronic bronchitis and gastritis.
Analgesic and Sedative: Bergenin exhibits mild analgesic and sedative effects.
Immunomodulation: It shows potent immunomodulatory properties.
Chronic Pain Management: Effective against chronic pain, especially visceral pain.
Mechanism of Action: Although not fully understood, bergenin likely acts by inhibiting the brainstem’s ascending activation system and blocking dopamine receptors.
Safety: It lacks addictive properties and does not cause respiratory depression.
Mechanism of Action
The exact mechanism by which bergenin exerts its effects remains under investigation. It may involve modulation of specific molecular targets and pathways, but further research is needed.
Comparison with Similar Compounds
Bergenin stands out due to its unique properties. it shares similarities with other natural compounds, such as norbergenin (an O-demethylated derivative) and related glycosides.
Properties
IUPAC Name |
(2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O9.H2O/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12;/h2,6,8,10,12-13,15-19H,3H2,1H3;1H2/t6-,8-,10+,12+,13-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWSXSAFDSGKAT-YOKSUNLASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC2=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
477-90-7 (Parent) | |
| Record name | Bergenin hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045550 | |
| Record name | Bergenin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5956-63-8, 108032-11-7 | |
| Record name | Bergenin hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bergenin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2r,4s)-2-[(r)-Benzylcarbamoyl-phenylacetyl-methyl]-5,5-dimethyl-thiazolidine-4-carboxylic acid](/img/structure/B1204080.png)




